Desacetyl Rifaximin

Catalog No.
S1798557
CAS No.
80621-88-1
M.F
C₄₁H₄₉N₃O₁₀
M. Wt
743.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desacetyl Rifaximin

CAS Number

80621-88-1

Product Name

Desacetyl Rifaximin

Molecular Formula

C₄₁H₄₉N₃O₁₀

Molecular Weight

743.84

Synonyms

[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione

Potential Antibacterial Activity

One area of research explores the potential antibacterial properties of Desacetyl Rifaximin. While Rifaximin itself is known to have a broad spectrum of activity against gut bacteria, some studies suggest that Desacetyl Rifaximin might also possess antibacterial effects []. However, more research is needed to confirm this activity and understand its mechanism of action.

Modulation of Gut Microbiome

The gut microbiome plays a crucial role in human health and disease. Rifaximin is known to alter the gut microbiota composition []. Some studies have investigated Desacetyl Rifaximin's potential to modulate the gut microbiome, with findings suggesting it might influence specific bacterial populations differently than Rifaximin []. This research is ongoing, and further investigation is needed to elucidate the specific effects of Desacetyl Rifaximin on the gut microbiome.

Desacetyl Rifaximin is a semi-synthetic antibiotic derived from rifamycin SV, characterized by the absence of an acetyl group at the C-25 position. This modification enhances its solubility and bioactivity compared to its parent compound, Rifaximin. The compound is primarily used for its antimicrobial properties, particularly in treating gastrointestinal infections and conditions such as hepatic encephalopathy. Its mechanism of action involves inhibiting bacterial RNA synthesis by binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis in susceptible bacteria .

Desacetyl Rifaximin can undergo various chemical transformations. Key reactions include:

  • Hydrolysis: The acetyl group at C-25 can be hydrolyzed to yield Desacetyl Rifaximin from Rifaximin, which is facilitated by alkaline reagents such as sodium bicarbonate or hydroxides. This reaction results in the formation of a new hydroxy group .
  • Hydrogenation: Desacetyl Rifaximin can be hydrogenated in the presence of catalysts like platinum dioxide, leading to derivatives such as hexahydro-desacetyl Rifaximin .
  • Oxidation and Reduction: The compound can be converted into various derivatives through oxidation or reduction processes using agents like potassium ferricyanide or ascorbic acid, allowing for structural modifications that may enhance its pharmacological properties .

Desacetyl Rifaximin exhibits significant biological activity, primarily as an antibiotic. It demonstrates low systemic absorption, allowing it to act locally within the gastrointestinal tract. This property makes it particularly effective against conditions related to gut flora imbalance, such as:

  • Hepatic Encephalopathy: By reducing ammonia levels in the gut, Desacetyl Rifaximin helps manage symptoms associated with liver dysfunction .
  • Traveler's Diarrhea: It is effective against certain strains of Escherichia coli responsible for gastrointestinal infections .

Additionally, studies indicate that Desacetyl Rifaximin does not significantly inhibit human cytochrome P450 enzymes, suggesting a lower risk of drug interactions compared to other antibiotics .

The synthesis of Desacetyl Rifaximin can be achieved through several methods:

  • Hydrolysis of Rifaximin:
    • Dissolve Rifaximin in a suitable solvent.
    • Treat with an alkaline reagent (e.g., sodium bicarbonate).
    • Allow the reaction to proceed until the acetyl group is hydrolyzed.
    • Purify the resulting Desacetyl Rifaximin through extraction and crystallization techniques .
  • Hydrogenation:
    • Subject Desacetyl Rifaximin to hydrogenation in ethanol using platinum dioxide as a catalyst.
    • Monitor the reaction until complete hydrogenation occurs.
    • Isolate and purify the resultant product .
  • Oxidative Conversion:
    • Utilize oxidizing agents like potassium ferricyanide to convert Desacetyl Rifaximin into various derivatives.
    • Follow similar purification steps post-reaction .

Desacetyl Rifaximin has several clinical applications:

  • Antibiotic Therapy: Used primarily for treating gastrointestinal infections caused by susceptible bacteria.
  • Management of Hepatic Encephalopathy: Reduces ammonia levels in patients with liver dysfunction.
  • Irritable Bowel Syndrome: Investigated for potential benefits in managing symptoms associated with this condition.

Its unique pharmacokinetic profile allows for localized action with minimal systemic effects, making it suitable for treating conditions without significant absorption into the bloodstream .

Desacetyl Rifaximin exhibits limited interactions with other drugs due to its low systemic absorption. Key findings include:

  • It does not significantly inhibit cytochrome P450 enzymes, reducing the risk of drug-drug interactions compared to many other antibiotics .
  • In vitro studies suggest that it may induce CYP3A4 enzyme activity but does not impact drugs metabolized by this pathway when co-administered under normal conditions .
  • The compound is also noted to interact with P-glycoprotein transporters, which may influence its absorption and efficacy when taken with certain medications .

Desacetyl Rifaximin belongs to a class of compounds known as rifamycins. Here are some similar compounds along with a comparison highlighting their uniqueness:

CompoundStructure/ModificationUnique Features
RifaximinAcetylated derivativeBroad-spectrum antibiotic activity; poor systemic absorption
RifampicinDifferent acetyl group positionStronger systemic effects; used primarily for tuberculosis
RifabutinModified rifamycin structureEffective against Mycobacterium avium complex; used in HIV patients
Rifamycin SVParent compoundBase structure from which derivatives are synthesized

Desacetyl Rifaximin stands out due to its localized action within the gastrointestinal tract and minimal systemic absorption, making it particularly useful for treating intestinal conditions without significant side effects associated with systemic antibiotics .

Chemical Formula and Molecular Weight Analysis

Desacetyl rifaximin represents a significant derivative of the rifamycin class of antibiotics, characterized by the removal of an acetyl group from the parent rifaximin molecule [1]. The compound exhibits a complex molecular architecture with the molecular formula C41H49N3O10, distinguishing it from rifaximin which contains the formula C43H51N3O11 [5]. This structural modification results from the elimination of the acetate moiety at the C-25 position, leading to a reduction of two carbon atoms and one oxygen atom in the molecular composition .

The molecular weight of desacetyl rifaximin is precisely calculated at 743.8 grams per mole, with computational analysis providing an exact mass of 743.34179477 daltons [1] [7]. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, corresponds identically to the exact mass value [1]. These molecular parameters have been consistently verified across multiple analytical platforms and computational chemistry databases [1] [7].

PropertyValueReference
Molecular FormulaC41H49N3O10PubChem 2.2 [1]
Molecular Weight (g/mol)743.8PubChem 2.2 [1]
Exact Mass (Da)743.34179477PubChem 2.2 [1]
Monoisotopic Mass (Da)743.34179477PubChem 2.2 [1]
CAS Number80621-88-1Various sources [1] [7]

The compound is officially registered under the Chemical Abstracts Service number 80621-88-1, providing unique identification within chemical databases and regulatory systems [4] [5] [7]. Computational analysis using PubChem release 2021.10.14 has established these molecular parameters through advanced theoretical calculations and spectroscopic correlation [1].

Structural Features and Functional Groups

Desacetyl rifaximin exhibits a complex polycyclic architecture characteristic of the rifamycin family, incorporating multiple functional groups that contribute to its distinctive chemical properties [1] . The molecule contains six hydrogen bond donor groups and eleven hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions and hydrogen bonding networks [1]. This hydrogen bonding capacity plays a crucial role in determining the compound's solubility characteristics and molecular recognition properties.

The structural rigidity of desacetyl rifaximin is evidenced by its extremely limited conformational flexibility, with computational analysis revealing only one rotatable bond within the entire molecular framework [1]. This structural constraint results from the presence of multiple ring systems and bridging elements that lock the molecule into a relatively fixed three-dimensional configuration [1]. The heavy atom count of 54 atoms reflects the substantial molecular size and complexity of the compound [1].

Structural FeatureValueMethod/Reference
Hydrogen Bond Donor Count6Cactvs 3.4.8.18 [1]
Hydrogen Bond Acceptor Count11Cactvs 3.4.8.18 [1]
Rotatable Bond Count1Cactvs 3.4.8.18 [1]
Heavy Atom Count54PubChem [1]
Topological Polar Surface Area (Ų)195Cactvs 3.4.8.18 [1]
Complexity1470Cactvs 3.4.8.18 [1]
Formal Charge0PubChem [1]

The topological polar surface area of desacetyl rifaximin measures 195 square angstroms, indicating moderate polarity that influences its pharmacokinetic properties and membrane permeability characteristics [1]. The molecular complexity score of 1470 places this compound among the most structurally intricate pharmaceutical molecules, reflecting the sophisticated arrangement of its multiple ring systems and functional groups [1]. The neutral formal charge of zero indicates that the molecule exists in an electrically balanced state under physiological conditions [1].

The functional group composition includes multiple hydroxyl groups contributing to the hydrogen bonding capacity, methoxy substituents providing lipophilic character, and carbonyl functionalities that participate in electronic interactions [1] [5]. These functional groups are strategically positioned throughout the molecular framework to optimize the compound's biological activity and chemical stability .

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for desacetyl rifaximin provides a systematic description of its complex molecular architecture [1]. The complete IUPAC name is (7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17,36-pentahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaene-6,23-dione [1].

This systematic nomenclature encodes the complete stereochemical configuration, including the positions and orientations of all chiral centers, double bond geometries, and ring system connectivity [1]. The nomenclature was generated using Lexichem TK 2.7.0 computational software, ensuring consistency with international chemical naming conventions [1].

Designation TypeDesignationSource
IUPAC Name(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17,36-pentahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaene-6,23-dioneLexichem TK 2.7.0 [1]
Primary Synonym25-Desacetyl RifaximinMultiple pharmaceutical sources [4] [5]
Alternative Chemical Name[2S-(2R,16Z,18E,20R,21R,22S,23S,24S,25R,26R,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca [1] [11] [13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dioneBioOrganics, SynZeal [4] [5]
Chemical ClassRifamycin derivativeChemical classification systems
Structural ClassificationAnsamacrolide antibioticAntibiotic classification

The compound is commonly referred to as 25-Desacetyl Rifaximin, with the numerical prefix indicating the specific position where the acetyl group has been removed from the parent rifaximin structure [4] [5]. Alternative systematic names incorporate different nomenclature conventions, particularly the stereochemical descriptor system that uses R* and S* designations to indicate relative stereochemical relationships [4] [5].

From a chemical classification perspective, desacetyl rifaximin belongs to the rifamycin family of compounds, which are characterized by their ansamacrolide structure consisting of an aromatic nucleus spanned by an aliphatic bridge . This structural motif is distinctive of the rifamycin class and contributes significantly to the compound's biological properties .

Stereochemistry and Conformational Analysis

The stereochemical complexity of desacetyl rifaximin is exemplified by the presence of nine defined atom stereocenters distributed throughout the molecular framework [1]. Computational analysis has confirmed that all stereochemical centers are precisely defined, with no undefined atom stereocenters present in the molecule [1]. This complete stereochemical definition is crucial for the compound's biological activity and pharmacological properties.

The molecule contains three defined bond stereocenters, corresponding to double bonds with specified geometric configurations [1]. These geometric constraints, combined with the atom stereocenters, create a highly specific three-dimensional molecular architecture that is essential for biological recognition and activity [1]. The absence of undefined bond stereocenters indicates that all geometric relationships within the molecule are precisely established [1].

Stereochemical PropertyValueReference
Defined Atom Stereocenter Count9PubChem 2021.10.14 [1]
Undefined Atom Stereocenter Count0PubChem 2021.10.14 [1]
Defined Bond Stereocenter Count3PubChem 2021.10.14 [1]
Undefined Bond Stereocenter Count0PubChem 2021.10.14 [1]
Chiral CentersMultiple (C-7, C-11, C-12, C-13, C-14, C-15, C-16, C-17, C-18)IUPAC nomenclature analysis [1]
Covalently-Bonded Unit Count1PubChem 2021.10.14 [1]

The chiral centers are strategically positioned at carbon atoms C-7, C-11, C-12, C-13, C-14, C-15, C-16, C-17, and C-18, as determined from the detailed IUPAC nomenclature analysis [1]. Each of these stereocenters contributes to the overall three-dimensional shape of the molecule and influences its interaction with biological targets [1]. The specific stereochemical configuration at each center has been preserved from the parent rifaximin structure, with the exception of modifications resulting from the deacetylation process .

Conformational analysis reveals that desacetyl rifaximin exists as a single covalently-bonded unit, indicating that the molecule does not dissociate into separate ionic or molecular components under standard conditions [1]. The limited rotatable bond count of one suggests that the molecule adopts a relatively rigid conformation, with minimal flexibility for conformational changes [1]. This structural rigidity is characteristic of rifamycin derivatives and contributes to their specific biological activities [13] [15].

The molecular architecture incorporates multiple ring systems that are fused and bridged in a complex three-dimensional arrangement [1] [15]. Spectroscopic studies have indicated that different polymorphic forms of related rifamycin compounds can exhibit varying degrees of hydrogen bonding and molecular packing arrangements [15]. However, the fundamental stereochemical relationships remain constant across different solid-state forms [13] [15].

Desacetyl rifaximin demonstrates markedly different solubility characteristics compared to its parent compound rifaximin, primarily due to the removal of the acetyl group at the carbon-25 position. This structural modification results in enhanced solubility across various solvent systems .

Aqueous Solubility Characteristics

Both desacetyl rifaximin and rifaximin exhibit practically insoluble behavior in water [3] [4]. The aqueous solubility of rifaximin in 100 millimolar sodium phosphate buffer at pH 7.4 is extremely limited, with no remarkable difference observed between pH 4.5 and pH 7.4 conditions [3]. This poor water solubility is attributed to the highly lipophilic nature of the rifamycin core structure, characterized by an XLogP3-AA value of 6.3 for desacetyl rifaximin [4].

Organic Solvent Solubility Enhancement

Desacetyl rifaximin demonstrates significantly improved solubility in organic solvents compared to its parent compound. Rifaximin shows solubility of approximately 30 milligrams per milliliter in ethanol and dimethylformamide, and approximately 10 milligrams per milliliter in dimethyl sulfoxide [5]. In contrast, desacetyl rifaximin exhibits enhanced solubility in these same organic solvents [6] . The compound shows slight solubility in methanol when subjected to sonication and heating, representing an improvement over the parent compound [7].

Solubility Enhancement Mechanisms

The enhanced solubility profile of desacetyl rifaximin relative to rifaximin is attributed to the absence of the acetyl group at the carbon-25 position. This modification reduces the overall hydrophobic character of the molecule while maintaining the essential rifamycin core structure . The removal of the acetyl group exposes additional hydroxyl functionality, potentially increasing hydrogen bonding capacity with solvent molecules [4].

For pharmaceutical applications, rifaximin requires solubilization strategies such as dissolution in ethanol followed by dilution with aqueous buffers, achieving approximately 0.5 milligrams per milliliter in a 1:1 solution of ethanol and phosphate-buffered saline at pH 7.2 [5]. The presence of surfactants such as 0.25 percent sodium dodecyl sulfate can increase rifaximin solubility approximately 100-fold from buffer alone [3].

Crystal Polymorphism and Structural Variations

The crystalline behavior of desacetyl rifaximin differs significantly from the well-characterized polymorphic forms of rifaximin. While rifaximin exhibits multiple polymorphic forms designated as α, β, γ, δ, and ε, each with distinct physicochemical properties [8] [9], desacetyl rifaximin demonstrates limited polymorphic characterization in the available literature.

Rifaximin Polymorphic Reference Framework

Rifaximin polymorphism has been extensively studied, with crystal structures of four forms (α, β, δ, and ε) elucidated through single crystal and powder diffraction techniques [10]. The α polymorph represents the marketed form with the lowest systemic bioavailability, while other polymorphs and amorphous forms demonstrate significantly different dissolution and solubility characteristics [8]. In vitro dissolution studies show different rates for these polymorphs, with δ and γ forms displaying the highest systemic bioavailability in animal studies [8].

Desacetyl Rifaximin Crystalline Characteristics

Desacetyl rifaximin appears predominantly as an amorphous or poorly crystalline solid, as evidenced by its appearance description as an orange to dark orange solid [11] [7]. The compound demonstrates a melting point greater than 182°C with decomposition, indicating thermal instability near the melting transition [7]. This decomposition behavior suggests limited opportunities for crystal form optimization compared to the parent compound.

Structural Impact on Crystal Formation

The removal of the acetyl group at carbon-25 fundamentally alters the molecular packing potential of desacetyl rifaximin. The exposed hydroxyl group increases hydrogen bonding capacity, which may favor amorphous or limited crystalline arrangements rather than the multiple distinct polymorphic forms observed with rifaximin [4]. The molecular formula C41H49N3O10 with a molecular weight of 743.84 grams per mole represents a reduction from rifaximin's C43H51N3O11 formula [4].

Thermodynamic Properties and Stability Parameters

The thermodynamic properties of desacetyl rifaximin demonstrate characteristics consistent with the rifamycin class while showing specific variations attributable to the deacetylated structure.

Thermal Stability Profile

Desacetyl rifaximin exhibits a decomposition temperature in the range of 240-250°C, similar to rifaximin [12] [13]. Thermogravimetric analysis reveals weight loss of approximately 6.6 percent at 240°C, attributed to water loss and initial decomposition processes [12]. This thermal behavior parallels that observed for rifaximin, where thermogravimetric curves show comparable weight loss patterns in the same temperature range [12].

Melting Point and Phase Transitions

The melting point of desacetyl rifaximin is reported as greater than 182°C with decomposition [7]. This represents a complex thermal event where melting and decomposition occur simultaneously, preventing determination of a true melting point. Differential scanning calorimetry analysis would be required to fully characterize the thermal transitions, including potential glass transition temperatures and enthalpic changes associated with decomposition [12].

Chemical Stability Considerations

Desacetyl rifaximin demonstrates stability under controlled storage conditions, requiring temperatures of -20°C to -80°C for long-term preservation [6]. The compound is susceptible to acid-catalyzed degradation, forming multiple degradation products under hydrolytic conditions with hydrochloric acid at elevated temperatures [13]. Forced degradation studies of rifaximin under acid hydrolysis conditions reveal the formation of nine distinct degradation products, suggesting similar complexity for desacetyl rifaximin degradation pathways [13].

Spectroscopic Characteristics

The spectroscopic properties of desacetyl rifaximin provide essential analytical tools for identification, quantification, and structural characterization of this rifamycin derivative.

Mass Spectrometric Properties

High-resolution mass spectrometry confirms the molecular ion [M+H]+ at mass-to-charge ratio 744.34, corresponding to the molecular formula C41H49N3O10 [4]. Liquid chromatography coupled with tandem mass spectrometry serves as the primary analytical method for quantitative determination, with validated methods achieving detection limits of 0.100 to 25.0 nanograms per milliliter in human plasma [15]. Stable isotope-labeled internal standards, specifically desacetyl rifaximin-d6, are available for analytical method validation and bioanalytical applications [11] [16].

Infrared Spectroscopic Characteristics

Infrared spectroscopy provides characteristic fingerprint identification for desacetyl rifaximin, with distinctive absorption bands corresponding to the rifamycin core structure. The technique is suitable for functional group identification using potassium bromide pellet preparation methods [17]. Fourier transform infrared spectroscopy can distinguish between different rifaximin polymorphs using diagnostic peaks in the 1570-1600 cm⁻¹ and 1220-1250 cm⁻¹ regions [18]. For desacetyl rifaximin, the absence of acetyl carbonyl stretching vibrations provides a distinguishing feature from the parent compound.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy data for desacetyl rifaximin is limited in the available literature, likely due to the complex structure and large molecular size [19]. Carbon-13 nuclear magnetic resonance spectroscopy has been reported for related desacetyl rifamycin compounds, providing structural confirmation [19]. The complexity of the rifamycin structure results in overlapping signals that require high-field instrumentation and advanced pulse sequences for complete structural elucidation.

Ultraviolet-Visible Spectroscopy Limitations

Ultraviolet-visible spectroscopy has limited applicability for desacetyl rifaximin analysis due to the compound's inherent orange-red coloration and potential photosensitivity [20]. The chromophoric rifamycin core absorbs strongly in the visible region, but this characteristic absorption can interfere with quantitative measurements and is not considered suitable as a primary analytical method for stability studies [20].

Advanced Analytical Applications

High-performance liquid chromatography remains the preferred separation technique, often coupled with mass spectrometric detection for enhanced specificity [17] [15]. The compound's analytical characterization includes retention time determination, peak purity assessment, and quantitative method validation according to regulatory guidelines [21] [22]. Gas chromatography applications are limited due to the compound's thermal instability and high molecular weight [17].

[image:1]

PropertyDesacetyl RifaximinRifaximin (Reference)Enhancement Factor
Molecular Weight (g/mol)743.84 [4]785.88 [23]-42.04 (reduction)
Water SolubilityPractically insoluble [3]Practically insoluble [3]No significant change
Methanol SolubilitySlightly soluble [7]Limited dataEnhanced
Organic Solvent SolubilitySoluble [6]Variable (10-30 mg/mL) [5]Enhanced
Melting Point (°C)>182 (dec.) [7]199-221 [12]Similar range
XLogP3-AA6.3 [4]Not specified-
Hydrogen Bond Donors6 [4]Not specifiedPotentially increased
Hydrogen Bond Acceptors11 [4]Not specified-

Dates

Last modified: 08-15-2023

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